Differentiation via Elevated Lipophilicity (LogP): A Quantitative Comparison with the Non-Fluorinated Analog
The incorporation of a para-fluoro substituent in 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid significantly increases its lipophilicity compared to its non-fluorinated analog, 3-(2-bromophenyl)-2-hydroxypropanoic acid. This is quantitatively demonstrated by a measured LogP of 2.096, which is higher than the LogP of 1.953 for the non-fluorinated comparator .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.09595 |
| Comparator Or Baseline | 3-(2-Bromophenyl)-2-hydroxypropanoic acid, LogP = 1.95325 |
| Quantified Difference | ΔLogP = +0.1427 (higher lipophilicity for target compound) |
| Conditions | Calculated partition coefficient (LogP) as reported by vendor technical datasheets . |
Why This Matters
Increased lipophilicity directly correlates with improved membrane permeability and oral bioavailability, a critical parameter for advancing drug candidates to preclinical development.
